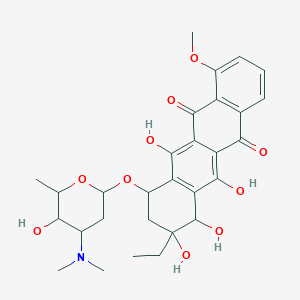

4-O-Methylbetaclamycin T

Description

Properties

CAS No. |

127676-54-4 |

|---|---|

Molecular Formula |

C29H35NO10 |

Molecular Weight |

557.6 g/mol |

IUPAC Name |

7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C29H35NO10/c1-6-29(37)11-16(40-17-10-14(30(3)4)23(31)12(2)39-17)19-22(28(29)36)27(35)20-21(26(19)34)25(33)18-13(24(20)32)8-7-9-15(18)38-5/h7-9,12,14,16-17,23,28,31,34-37H,6,10-11H2,1-5H3 |

InChI Key |

RSCLTUNMVPAIIQ-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(C)C)O |

Synonyms |

4-O-methylbetaclamycin T |

Origin of Product |

United States |

Q & A

Q. What are the established synthesis protocols for 4-O-Methylbetaclamycin T, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, starting with precursor molecules like betaclamycin derivatives. Key steps include methylation at the 4-O position under controlled anhydrous conditions (e.g., using methyl iodide and a base like NaH). Purification via column chromatography (silica gel, gradient elution) and crystallization are critical for isolating the target compound. Structural validation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm regioselectivity and purity . For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst load) and include raw spectral data in supplementary materials .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Post-synthesis characterization should include:

- NMR analysis : Compare chemical shifts (δ) with literature values for methyl group integration and coupling patterns.

- HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).

- X-ray crystallography (if available): Resolve stereochemistry and bond angles.

Discrepancies in spectral data may indicate impurities or incomplete methylation, necessitating repeat purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in experimental design (e.g., cell lines, assay conditions). To address this:

Meta-analysis : Systematically compare studies using PICOT criteria (Population: target organism; Intervention: compound concentration; Comparison: controls; Outcome: IC₅₀ values; Time: exposure duration) .

Quality assessment : Rank studies based on rigor (e.g., blinded experiments, sample size) using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) .

Replicate key experiments : Standardize protocols (e.g., ATP-based viability assays vs. microscopy counts) and report confidence intervals for bioactivity metrics .

Q. What advanced computational models predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Use molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina, GROMACS) to model ligand-receptor interactions. Key steps:

- Target selection : Prioritize proteins with structural homology to known betaclamycin-binding domains (e.g., penicillin-binding proteins).

- Free energy calculations : Compute binding affinities (ΔG) using MM-PBSA/GBSA methods.

- Validation : Cross-reference predictions with mutagenesis data (e.g., site-directed mutations disrupting binding pockets) .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

- Methodological Answer : Follow OECD guidelines for preclinical trials:

- Dose optimization : Conduct dose-ranging studies in rodent models to establish MTD (maximum tolerated dose).

- Pharmacokinetic (PK) parameters : Measure AUC (area under the curve), t₁/₂ (half-life), and bioavailability via LC-MS/MS plasma analysis.

- Tissue distribution : Use radiolabeled compound (e.g., ¹⁴C-methyl groups) to track accumulation in target organs .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error propagation : Calculate 95% confidence intervals for EC₅₀ values.

- Outlier detection : Apply Grubbs’ test to exclude anomalies from replicates .

Q. How can researchers leverage systematic reviews to identify gaps in this compound research?

- Methodological Answer : Conduct a PRISMA-guided review:

Search strategy : Use Boolean operators (e.g., "this compound" AND "antimicrobial resistance") across PubMed, Scopus, and Web of Science.

Inclusion criteria : Prioritize peer-reviewed studies with full methodological transparency.

Gap analysis : Map findings to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to highlight understudied areas (e.g., resistance mechanisms) .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to studies involving this compound in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:

- Ethical approval : Obtain institutional animal care committee (IACUC) approval.

- Reporting standards : Detail anesthesia protocols, euthanasia methods, and efforts to minimize suffering (e.g., pain scoring systems) .

Q. How should researchers address batch-to-batch variability in this compound for longitudinal studies?

- Methodological Answer :

- Quality control (QC) : Implement HPLC-UV purity checks (>98%) for each batch.

- Stability testing : Monitor degradation under storage conditions (e.g., -80°C vs. 4°C) via accelerated stability studies .

Tables

Q. Table 1. Key Analytical Techniques for this compound Characterization

| Technique | Parameters Measured | Acceptable Range | Reference |

|---|---|---|---|

| ¹H NMR | Methyl proton integration | δ 3.2–3.4 ppm (singlet) | |

| HRMS | [M+H]+ ion | m/z 455.2012 ± 0.001 | |

| HPLC-UV | Purity (%) | ≥98% |

Q. Table 2. Common Pitfalls in Bioactivity Studies

| Pitfall | Mitigation Strategy | Reference |

|---|---|---|

| Non-standardized assays | Adopt CLSI guidelines for antimicrobial tests | |

| Inadequate replicates | Use n ≥ 3 with independent biological repeats |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.